molecular formula C12H10N2S B2777784 4-Styryl-2-pyrimidinethiol CAS No. 1243314-15-9

4-Styryl-2-pyrimidinethiol

Cat. No.: B2777784
CAS No.: 1243314-15-9
M. Wt: 214.29
InChI Key: HAKWVAGTNKSIMK-VOTSOKGWSA-N
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Description

4-Styryl-2-pyrimidinethiol is a chemical compound with the molecular formula C12H10N2S . It contains a total of 25 atoms, including 10 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Sulfur atom .

Scientific Research Applications

Electrochemical Properties and Theoretical Studies

Electrochemical Oxidation and Theoretical Analysis

A study conducted by Freeman et al. (2008) investigated the electrochemical oxidation of 2-pyrimidinethiols, including derivatives similar to 4-Styryl-2-pyrimidinethiol. The research provided insights into the electrochemical behavior, dimerization, and tautomerism of these compounds. The study revealed that electrochemical oxidation yields disulfides and highlighted the impact of methyl substitution on the energy differences between tautomers (Freeman, H. N. Po, Thach S Ho, & Ximeng Wang, 2008).

Corrosion Inhibition

Corrosion Inhibition for Mild Steel

Yıldız (2015) explored the inhibiting effects of 4,6-diamino-2-pyrimidinethiol on mild steel corrosion, suggesting potential applications in protecting metals against corrosion. This study indicated that pyrimidinethiol derivatives could serve as effective corrosion inhibitors, with their efficiency influenced by concentration and molecular structure (Yıldız, 2015).

Antimicrobial and Antitubercular Activities

Antimicrobial and Antitubercular Potential

Kamdar et al. (2011) synthesized novel 4H-chromeno[2,3-d]pyrimidine derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitriles, evaluating their antimicrobial and antitubercular activities. This research underscores the potential use of pyrimidine derivatives in developing new antimicrobial and antitubercular agents, highlighting their broad-spectrum efficacy (Kamdar, D. D. Haveliwala, P. T. Mistry, & S. Patel, 2011).

Synthetic Applications and Material Science

Synthesis of Functionalized Pyrimidines

Research by Dorokhov et al. (2003) involved synthesizing functionalized 2(1H)-pyrimidinethiones, including steps that might relate to the synthesis or functionalization of compounds like this compound. This study provides a foundation for developing new materials and chemicals with pyrimidine bases (Dorokhov, A. Komkov, & S. Baranin, 2003).

Safety and Hazards

The specific safety and hazards associated with 4-Styryl-2-pyrimidinethiol are not detailed in the search results .

Future Directions

While the future directions for research on 4-Styryl-2-pyrimidinethiol are not explicitly mentioned in the search results, the use of related compounds in the synthesis of coordination polymers and as catalysts in various reactions suggests potential avenues for future research .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially involving targeting signals or post-translational modifications .

Properties

IUPAC Name

6-[(E)-2-phenylethenyl]-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKWVAGTNKSIMK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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